molecular formula C10H12N2 B8449816 4-Cyano-2-isobutylpyridine

4-Cyano-2-isobutylpyridine

Cat. No. B8449816
M. Wt: 160.22 g/mol
InChI Key: GZDIWQCZCJCUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2-isobutylpyridine is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyano-2-isobutylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-2-isobutylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-(2-methylpropyl)pyridine-4-carbonitrile

InChI

InChI=1S/C10H12N2/c1-8(2)5-10-6-9(7-11)3-4-12-10/h3-4,6,8H,5H2,1-2H3

InChI Key

GZDIWQCZCJCUOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=CC(=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-cyanopyridine (8.00 g, 76.8 mmol) was added to a 1:1 mixture of chlorobenzene/water (1.5 L) in a 2 L round-bottom flask. Isovaleric acid (21.74 g, 212.8 mmol), (NH4)2S2O8 (34.40 g, 150.7 mmol), trifluoroacetic acid (8.78 g, 77.0 mmol) and AgNO3 (1.040 g, 6.1 mmol) were added and the heterogeneous mixture was vigorously stirred and refluxed for 2 h. The reaction was cooled down to 0° C. and 8 M NaOH was added slowly until pH 9-10. The mixture was filtered through Celite and extracted with EtOAc (×3). The combined organic extracts were dried with MgSO4 and the solvent removed in vacuo. The dark-brown oil was purified via flash chromatography (1:4 EtOAc/Hexane) to give a brown oil (6.538 g, 54%);
Quantity
8 g
Type
reactant
Reaction Step One
Name
chlorobenzene water
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
21.74 g
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2S2O8
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
8.78 g
Type
reactant
Reaction Step Two
Name
Quantity
1.04 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
54%

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